molecular formula C10H8F4O2 B1443721 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone CAS No. 101975-16-0

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone

Cat. No. B1443721
Key on ui cas rn: 101975-16-0
M. Wt: 236.16 g/mol
InChI Key: KUBYFKIIUDRJFT-UHFFFAOYSA-N
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Patent
US09126976B2

Procedure details

N-methoxy-N-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide (7.5 g, 25.2 mmol) was dissolved in THF (84 mL) and cooled to −78° C. Methyl magnesium bromide (3N in diethyl ether, 21.03 mL, 63.1 mmol) was added dropwise and the resulting reaction mixture was stirred for 30 min. The reaction was warmed to 25° C. over 30 minutes and then was quenched by addition to an Erlenmeyer flask containing ice and saturated ammonium chloride solution. This mixture was extracted with EtOAc, the organic layers were collected and dried with anhydrous magnesium sulfate, then filtered and concentrated. Crude material obtained corresponds to 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone. 1H NMR (400 MHz, CDCl3) δ 2.62 (s, 3H), 5.96 (t, t, J=53, 2.7 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H), 7.51 (t, J=8.0 Hz, 1H), 7.80 (s, 1H), 7.88 (d, J=7.8 Hz, 1H).
Name
N-methoxy-N-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
21.03 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:18])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]([F:17])([F:16])[CH:13]([F:15])[F:14])[CH:6]=1.[CH3:20][Mg]Br>C1COCC1>[F:17][C:12]([F:16])([O:11][C:7]1[CH:6]=[C:5]([C:4](=[O:18])[CH3:20])[CH:10]=[CH:9][CH:8]=1)[CH:13]([F:14])[F:15]

Inputs

Step One
Name
N-methoxy-N-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Quantity
7.5 g
Type
reactant
Smiles
CON(C(C1=CC(=CC=C1)OC(C(F)F)(F)F)=O)C
Name
Quantity
84 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.03 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 25° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was quenched by addition to an Erlenmeyer flask
ADDITION
Type
ADDITION
Details
containing ice and saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(F)F)(OC=1C=C(C=CC1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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